molecular formula C35H28IrN2O2-2 B12321316 Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-

Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-

Cat. No.: B12321316
M. Wt: 700.8 g/mol
InChI Key: MUXRGFSBMYEYSN-DVACKJPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- is an organometallic compound with the molecular formula C35H27IrN2O2. It is known for its use in organic light-emitting diodes (OLEDs) and phosphorescent polymer light-emitting diodes (PhPLEDs) due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- typically involves the reaction of iridium(III) chloride hydrate with 2-(2-quinolinyl)phenyl ligands and 2,4-pentanedione under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or dichloromethane, and requires heating to facilitate the formation of the desired complex .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce lower oxidation state iridium complexes .

Scientific Research Applications

Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- involves its ability to act as a phosphorescent dopant. The compound absorbs energy and re-emits it as light, a process facilitated by the iridium center and its surrounding ligands. This property is exploited in OLEDs and PhPLEDs to produce efficient and bright light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- is unique due to its specific ligand arrangement, which provides distinct photophysical properties. This makes it particularly suitable for applications in OLEDs and PhPLEDs, where efficient light emission is crucial .

Properties

Molecular Formula

C35H28IrN2O2-2

Molecular Weight

700.8 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline

InChI

InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

MUXRGFSBMYEYSN-DVACKJPTSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.